3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid
Description
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a heterocyclic compound comprising a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to an azetidine (four-membered nitrogen-containing ring). The trifluoroacetic acid (TFA) acts as a counterion, enhancing solubility and stability.
Properties
Molecular Formula |
C10H10F3N5O2 |
|---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9N5.C2HF3O2/c1-2-13-7(5-9-1)11-12-8(13)6-3-10-4-6;3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;(H,6,7) |
InChI Key |
FSCJMPNWMKLTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NN=C3N2C=CN=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl trifluoroacetate with hydrazine hydrate to form trifluoroacetohydrazide, which is then cyclized with appropriate reagents to form the triazolopyrazine core . The azetidine moiety is introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazolopyrazine derivatives with reduced functional groups .
Scientific Research Applications
3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antibacterial, antifungal, and antimalarial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Modifications and Pharmacological Profiles
Triazolo-pyrazine Derivatives with Carboxylic Acid/Amide Side Chains
- Example: ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids (e.g., propanoic or butanoic acid derivatives) Key Features: These compounds, synthesized via activation of carboxylic groups with carbonyldiimidazole, exhibit cytotoxicity, cerebroprotection, and cardioprotection. They act as isosteric analogues of inosine, leveraging hydrogen-bonding interactions for target engagement . Comparison: Unlike the azetidine-containing target compound, these derivatives feature flexible alkyl chains terminated with carboxylic acids or amides, which may enhance solubility but reduce membrane permeability. The rigid azetidine in the target compound likely improves binding specificity to compact active sites .
Antioxidant-Conjugated Triazolo-pyrazines
- Example: 8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Key Features: This derivative incorporates bulky aromatic substituents (e.g., tert-butyl-hydroxyphenyl), which confer potent antioxidant activity. The phenolic group facilitates radical scavenging, while the triazolo-pyrazine core stabilizes the molecule . Comparison: The target compound lacks antioxidant moieties but may excel in pharmacokinetic properties due to the azetidine’s smaller size and TFA’s solubility-enhancing effects .
Sodium Channel Blockers
- Example : Relutrigine (3-(éthoxydifluoromethyl)-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl][1,2,4]triazolo[4,3-a]pyrazine)
- Key Features : Substituted with fluorinated groups and a pyridinyl moiety, Relutrigine demonstrates sodium channel blocking activity, making it a candidate for neurological disorders. The electron-withdrawing fluorine atoms enhance metabolic stability .
- Comparison : The target compound’s azetidine and TFA counterion contrast with Relutrigine’s fluorinated substituents, suggesting divergent therapeutic applications. The azetidine may reduce off-target effects compared to bulkier side chains .
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity to and .
Solubility and Bioavailability
- The TFA counterion improves aqueous solubility compared to neutral triazolo-pyrazine derivatives (e.g., ’s 2-(8-propyl-6-pyridin-3-yl-triazolo-pyrazin-3-yl)acetic acid, which lacks ionizable groups). However, the azetidine’s compact structure may reduce metabolic degradation compared to bulkier analogues .
Biological Activity
The compound 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid is a member of the triazolo[4,3-a]pyrazine derivative family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for 3-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine is with a molecular weight of approximately 232.29 g/mol. The trifluoroacetic acid moiety enhances its solubility and potential bioactivity.
Antibacterial Activity
Recent studies have shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have been evaluated against various bacterial strains using the microbroth dilution method. Notably:
- Compound 2e demonstrated a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to first-line antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been explored extensively. For example:
- Compound 22i , a derivative bearing a 4-oxo-pyridazinone moiety, exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
- Mechanistic studies indicated that these compounds could inhibit c-Met kinase activity at nanomolar levels (IC50 = 48 nM), suggesting a targeted approach in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is significantly influenced by structural modifications. The following observations were made:
- Substituents at the R2 position : Long alkyl chains enhanced antibacterial activity compared to aromatic groups .
- Electron-donating groups on phenyl-substituted compounds improved efficacy against bacterial strains .
Table 1: Biological Activity Summary of Selected Triazolo[4,3-a]pyrazine Derivatives
Case Studies
- Antibacterial Efficacy : A study synthesized various triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the R2 position could significantly enhance antibacterial properties.
- Cancer Cell Line Studies : In vitro assays were conducted on multiple cancer cell lines to assess the cytotoxicity of triazolo[4,3-a]pyrazine derivatives. The findings revealed that specific substitutions could lead to potent inhibitors of cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
